Diethyl (2R,3R)-2,3-bis(phenylmethoxy)butanedioate
Diethyl (2R,3R)-2,3-bis(phenylmethoxy)butanedioate
Brand Name:
Vulcanchem
CAS No.:
77312-71-1
VCID:
VC0052367
InChI:
InChI=1S/C22H26O6/c1-3-25-21(23)19(27-15-17-11-7-5-8-12-17)20(22(24)26-4-2)28-16-18-13-9-6-10-14-18/h5-14,19-20H,3-4,15-16H2,1-2H3/t19-,20-/m1/s1
SMILES:
CCOC(=O)C(C(C(=O)OCC)OCC1=CC=CC=C1)OCC2=CC=CC=C2
Molecular Formula:
C22H26O6
Molecular Weight:
386.4 g/mol
Diethyl (2R,3R)-2,3-bis(phenylmethoxy)butanedioate
CAS No.: 77312-71-1
Reference Standards
VCID: VC0052367
Molecular Formula: C22H26O6
Molecular Weight: 386.4 g/mol
CAS No. | 77312-71-1 |
---|---|
Product Name | Diethyl (2R,3R)-2,3-bis(phenylmethoxy)butanedioate |
Molecular Formula | C22H26O6 |
Molecular Weight | 386.4 g/mol |
IUPAC Name | diethyl (2R,3R)-2,3-bis(phenylmethoxy)butanedioate |
Standard InChI | InChI=1S/C22H26O6/c1-3-25-21(23)19(27-15-17-11-7-5-8-12-17)20(22(24)26-4-2)28-16-18-13-9-6-10-14-18/h5-14,19-20H,3-4,15-16H2,1-2H3/t19-,20-/m1/s1 |
Standard InChIKey | BQCDJGMBEKCQCA-WOJBJXKFSA-N |
Isomeric SMILES | CCOC(=O)[C@@H]([C@H](C(=O)OCC)OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
SMILES | CCOC(=O)C(C(C(=O)OCC)OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Canonical SMILES | CCOC(=O)C(C(C(=O)OCC)OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Synonyms | (2R,3R)-2,3-Bis(phenylmethoxy)butanedioic Acid Diethyl Ester; (2R,3R)-2,3-Bis(phenylmethoxy)butanedioic Acid 1,4-Diethyl Ester; |
PubChem Compound | 11143531 |
Last Modified | Nov 11 2021 |
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